

An In-depth Technical Guide to the Physicochemical Properties of Ethoxypyridinylboronic Acids

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Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxypyridinylboronic acids, a class of compounds of growing interest in medicinal chemistry and drug discovery. This document details available data, outlines experimental protocols for key property determination, and discusses the stability and potential biological relevance of these molecules.

Introduction to Ethoxypyridinylboronic Acids

Ethoxypyridinylboronic acids are heterocyclic organic compounds containing a pyridine ring substituted with both an ethoxy group and a boronic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that make them valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

In the context of drug development, the boronic acid group is a key pharmacophore known for its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases. The pyridine ring, a common scaffold in pharmaceuticals, and the ethoxy group can influence the compound's solubility, metabolic stability, and interactions with biological targets. The interest in boronic acids in medicinal chemistry has

been significantly bolstered by the approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethoxypyridinylboronic acids is crucial for their application in drug design and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for isomers of ethoxypyridinylboronic acid and their closely related methoxy-substituted analogs. It is important to note that experimental data for several key parameters of ethoxypyridinylboronic acids are limited in the public domain.

Table 1: Physicochemical Properties of Ethoxypyridinylboronic Acid Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
(6-Ethoxypyridin-3-yl)boronic acid	612845-44-0	C ₇ H ₁₀ BNO ₃	166.97	131-134	Predicted: 322.5 ± 52.0	Predicted: 1.20 ± 0.1
2-Ethoxypyridin-5-ylboronic acid	612845-44-0	C ₇ H ₁₀ BNO ₃	166.97	102-104	Predicted: 322.5 ± 52.0	Predicted: 1.20 ± 0.1

Note: Conflicting melting point data exists for **(6-Ethoxypyridin-3-yl)boronic acid**, which may be due to isomeric ambiguity or differences in purity.

Table 2: Physicochemical Properties of Methoxypyridinylboronic Acid Analogs

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-Methoxy-3-pyridinylboronic acid	163105-89-3	C ₆ H ₈ BNO ₃	152.94	135-140[2]
2-Methoxy-3-pyridinylboronic acid	163105-90-6	C ₆ H ₈ BNO ₃	152.94	140-144

Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH. Generally, arylboronic acids have pKa values in the range of 4 to 10.[3] The acidity is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it.

While specific experimental pKa values for ethoxypyridinylboronic acids are not readily available, it is expected that the electron-donating nature of the ethoxy group would result in a higher pKa compared to unsubstituted pyridinylboronic acid. The position of the substituents will also play a significant role in the overall acidity.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's membrane permeability and overall ADME properties. No experimental LogP values for ethoxypyridinylboronic acids have been found in the reviewed literature. The presence of the polar boronic acid and pyridine nitrogen atoms suggests a degree of hydrophilicity, while the ethoxy group will contribute to the lipophilicity.

Solubility

Aqueous solubility is a fundamental property for drug candidates, impacting their absorption and bioavailability. Boronic acids, in general, can exhibit low aqueous solubility. However, their solubility can be influenced by factors such as pH and the presence of diols, which can form soluble boronate esters. For instance, the solubility of some boronic acids has been shown to increase in the presence of monosaccharides. Specific aqueous solubility data for ethoxypyridinylboronic acids is not currently available.

Stability

Boronic acids are known to be susceptible to oxidative degradation, which can be a significant challenge in their development as pharmaceuticals. The boronic acid moiety can be oxidized, leading to deboronation. The stability of boronic acids is influenced by their chemical structure, including the electronic and steric properties of substituents.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of novel compounds. The following sections provide methodologies for key experiments.

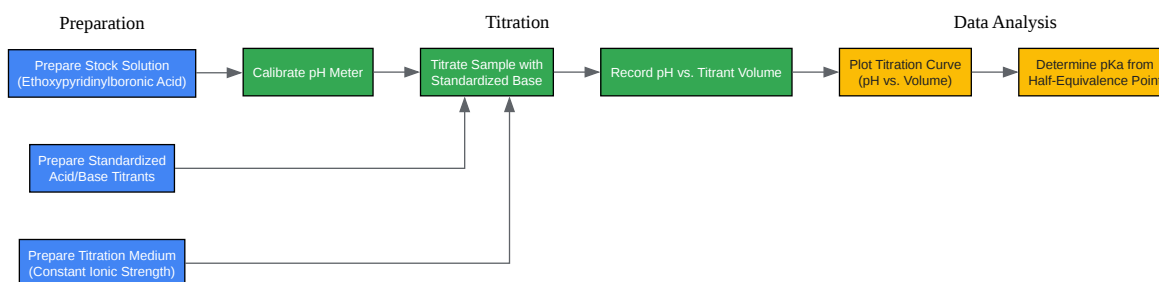
Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the ethoxypyridinylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
 - Prepare a solution of constant ionic strength (e.g., 0.15 M KCl) to be used as the titration medium.
- Titration Procedure:

- Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
- Add a known volume of the ethoxypyridinylboronic acid stock solution to a thermostatted titration vessel containing the ionic strength-adjusted water.
- Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.
- Continue the titration past the equivalence point.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added.
 - The pKa can be determined from the pH at the half-equivalence point or by fitting the titration data to the Henderson-Hasselbalch equation.



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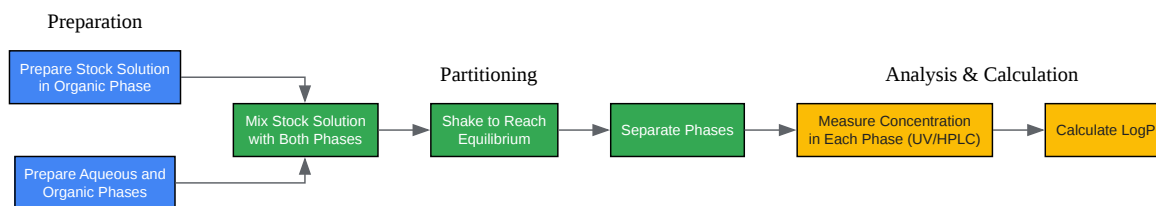
Workflow for pKa Determination by Potentiometric Titration

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

- Preparation:
 - Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-saturated organic phase (n-octanol).
 - Prepare a stock solution of the ethoxypyridinylboronic acid in the organic phase.
- Partitioning:
 - Add a known volume of the stock solution to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.
 - Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
 - Allow the two phases to separate completely.
- Analysis:
 - Carefully separate the aqueous and organic phases.
 - Determine the concentration of the ethoxypyridinylboronic acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
 - LogP is the base-10 logarithm of P.



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Workflow for LogP Determination by Shake-Flask Method

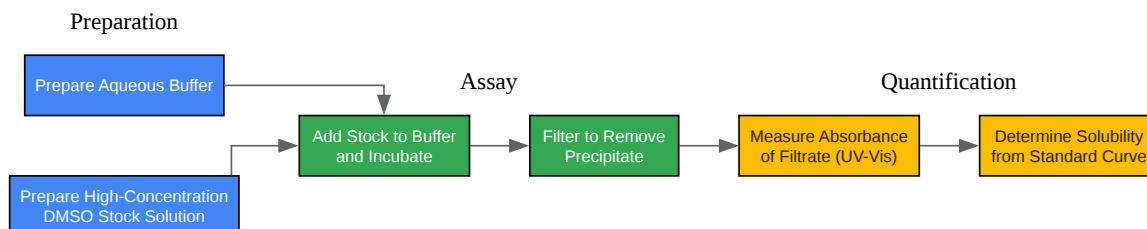
Determination of Kinetic Aqueous Solubility

Kinetic solubility assays provide a high-throughput method for estimating the solubility of compounds.

Methodology:

- Preparation:
 - Prepare a high-concentration stock solution of the ethoxypyridinylboronic acid in DMSO (e.g., 10 mM).
 - Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
- Assay:
 - Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well to achieve the desired final concentration.
 - Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) to allow for precipitation of the excess compound.
 - Filter the solution to remove any precipitate.

- Quantification:
 - Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy by comparing its absorbance to a standard curve.



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Workflow for Kinetic Aqueous Solubility Determination

Stability Assessment by HPLC

An HPLC-based method can be used to assess the stability of ethoxypyridinylboronic acids under various stress conditions.

Methodology:

- Sample Preparation:
 - Prepare solutions of the ethoxypyridinylboronic acid in different media to simulate various stress conditions (e.g., acidic, basic, oxidative).
- Incubation:
 - Incubate the samples under controlled conditions (e.g., temperature, light exposure) for specific time points.
- HPLC Analysis:

- At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Develop a gradient or isocratic elution method to separate the parent compound from its degradation products.
- Data Analysis:
 - Quantify the peak area of the parent compound at each time point.
 - Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by ethoxypyridinylboronic acids are not yet well-defined in the literature, the boronic acid moiety is a known inhibitor of serine proteases. One of the most well-characterized targets for boronic acid-containing drugs is the proteasome.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular functions, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome is a large multi-catalytic protease complex that carries out the final step of this degradation. Inhibition of the proteasome leads to the accumulation of proteins that would normally be degraded, disrupting cellular homeostasis and often leading to apoptosis, particularly in rapidly dividing cancer cells.

Bortezomib, a dipeptide boronic acid, is a potent and reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The boron atom in bortezomib forms a stable, yet reversible, complex with the hydroxyl group of the active site threonine residue in the $\beta 5$ subunit of the proteasome.

Given this precedent, it is plausible that ethoxypyridinylboronic acids could be designed to target the proteasome or other serine proteases involved in key signaling pathways.

Potential Inhibition of the Ubiquitin-Proteasome Pathway

Conclusion

Ethoxypyridinylboronic acids represent a promising class of compounds for drug discovery, leveraging the unique properties of the boronic acid functional group. This technical guide has summarized the currently available physicochemical data and provided detailed experimental protocols for the determination of key properties such as pKa, logP, and solubility. While there is a need for more extensive experimental characterization of these specific molecules, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this compound class. Further investigation into their biological targets and mechanism of action will be crucial in unlocking their full therapeutic potential.

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